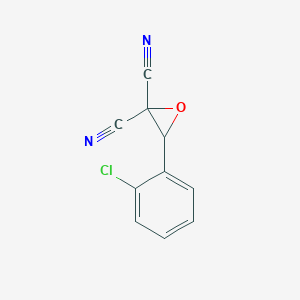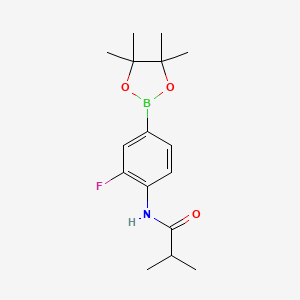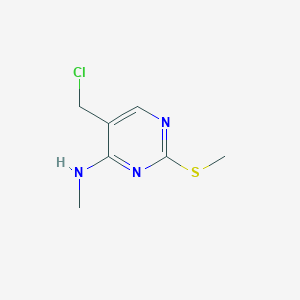
5-(chloromethyl)-N-methyl-2-(methylthio)-4-Pyrimidinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(chloromethyl)-N-methyl-2-(methylthio)-4-Pyrimidinamine is a heterocyclic organic compound that contains a pyrimidine ring substituted with chloromethyl, N-methyl, and methylthio groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(chloromethyl)-N-methyl-2-(methylthio)-4-Pyrimidinamine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amidines and β-diketones.
Introduction of Substituents: The chloromethyl, N-methyl, and methylthio groups are introduced through subsequent substitution reactions. For example, chloromethylation can be achieved using chloromethyl methyl ether in the presence of a Lewis acid catalyst.
N-Methylation: This step involves the methylation of the nitrogen atom using methyl iodide or dimethyl sulfate under basic conditions.
Methylthio Substitution:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles may be employed to enhance efficiency and reduce waste.
Análisis De Reacciones Químicas
Types of Reactions
5-(chloromethyl)-N-methyl-2-(methylthio)-4-Pyrimidinamine can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The chloromethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, alkoxides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Methyl-substituted derivatives.
Substitution: Amino, thio, or alkoxy-substituted derivatives.
Aplicaciones Científicas De Investigación
5-(chloromethyl)-N-methyl-2-(methylthio)-4-Pyrimidinamine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antiviral, or anticancer activities.
Agrochemicals: It may serve as a precursor for the development of pesticides or herbicides.
Materials Science: The compound can be used in the synthesis of functional materials, such as organic semiconductors or dyes.
Mecanismo De Acción
The mechanism of action of 5-(chloromethyl)-N-methyl-2-(methylthio)-4-Pyrimidinamine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved would vary based on the specific derivative and its intended use.
Comparación Con Compuestos Similares
Similar Compounds
5-(chloromethyl)-2-(methylthio)-4-Pyrimidinamine: Lacks the N-methyl group.
5-(chloromethyl)-N-methyl-4-Pyrimidinamine: Lacks the methylthio group.
2-(methylthio)-4-Pyrimidinamine: Lacks the chloromethyl and N-methyl groups.
Uniqueness
5-(chloromethyl)-N-methyl-2-(methylthio)-4-Pyrimidinamine is unique due to the presence of all three substituents (chloromethyl, N-methyl, and methylthio) on the pyrimidine ring. This combination of substituents can impart distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C7H10ClN3S |
|---|---|
Peso molecular |
203.69 g/mol |
Nombre IUPAC |
5-(chloromethyl)-N-methyl-2-methylsulfanylpyrimidin-4-amine |
InChI |
InChI=1S/C7H10ClN3S/c1-9-6-5(3-8)4-10-7(11-6)12-2/h4H,3H2,1-2H3,(H,9,10,11) |
Clave InChI |
RXKXKDMFBMDXJA-UHFFFAOYSA-N |
SMILES canónico |
CNC1=NC(=NC=C1CCl)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(2-methoxyethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13983749.png)
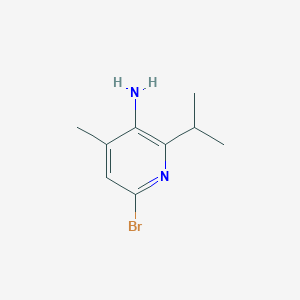
![1-[2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)ethyl]piperidine](/img/structure/B13983756.png)
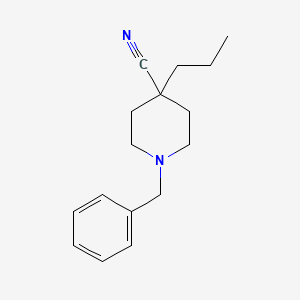
![3-Fluoro-4-(6-fluoroimidazo[1,2-a]pyridine-3-carbonyl)benzoic acid](/img/structure/B13983763.png)
![4-chloro-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B13983771.png)
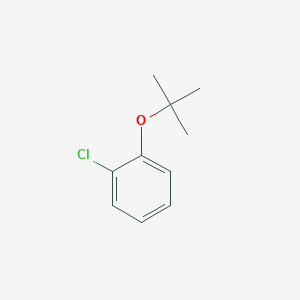

![1-(4-bromophenylsulfonyl)-4-methoxy-1H-pyrrolo[2,3-c]pyridine](/img/structure/B13983806.png)
![(R)-2,2,2-trifluoro-1-[3-(trifluoromethoxy)phenyl]ethylamine](/img/structure/B13983813.png)
